

A Technical Guide to Methyl Chlorodifluoroacetate: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl chlorodifluoroacetate (CAS No. 1514-87-0) is a versatile fluorinated building block of significant interest in the pharmaceutical, agrochemical, and material science sectors. Its unique chemical structure, featuring a reactive chlorodifluoromethyl group, enables its use as a key intermediate in the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the commercial availability of **Methyl chlorodifluoroacetate**, details on its chemical and physical properties, and outlines protocols for its synthesis and application, particularly in difluoromethylation reactions.

Commercial Availability and Suppliers

Methyl chlorodifluoroacetate is readily available from a variety of chemical suppliers, catering to both research and bulk-scale requirements. Purity levels are typically high, often exceeding 99%.[1][2] When sourcing this reagent, it is crucial to consider supplier reputation, batch-to-batch consistency, and the availability of comprehensive analytical data, such as Certificates of Analysis (CoA).

Table 1: Prominent Suppliers of Methyl Chlorodifluoroacetate

Supplier	Purity/Grades Offered	Notes
Sigma-Aldrich (Merck)	99%	Offers various quantities for research and development.[3]
Chem-Impex International	≥ 99% (Assay)	Provides a range of pack sizes from 5g to 1kg.[2]
Manchester Organics	97%	Stocks the material and offers bulk quotes.[5]
Santa Cruz Biotechnology	Research Grade	Product intended for proteomics research.[6][7]
LGC Standards	High Purity	Provides the material with detailed product information.

Chemical and Physical Properties

Methyl chlorodifluoroacetate is a colorless to pale yellow liquid with a sharp, pungent odor.[8] It is a volatile compound with limited solubility in water but is miscible with many common organic solvents.[8]

Table 2: Physicochemical Data of Methyl Chlorodifluoroacetate

Property	Value	Reference(s)
CAS Number	1514-87-0	[2][9][6][8][10]
Molecular Formula	C ₃ H ₃ ClF ₂ O ₂	[2][8][10]
Molecular Weight	144.50 g/mol	[2][9][10]
Appearance	Clear colorless liquid	[2][8]
Purity	≥ 99% (typical)	[1][2][9]
Density	1.37 g/mL at 25 °C	[2][9]
Boiling Point	79-81 °C	[2][9]
Refractive Index	n20/D 1.349	[2][9]
Flash Point	19 °C (66.2 °F) - closed cup	[9][4]
InChI Key	AWUPLMYXZJKHEG- UHFFFAOYSA-N	[9][8]
Canonical SMILES	COC(=O)C(F)(F)CI	[9][8]

Experimental Protocols Synthesis of Methyl Chlorodifluoroacetate

The industrial synthesis of **Methyl chlorodifluoroacetate** often involves the reaction of chlorodifluoroacetyl chloride with methanol.[6] A laboratory-scale adaptation of this procedure can be performed utilizing standard esterification techniques.

Protocol: Fischer Esterification of Chlorodifluoroacetic Acid

This protocol is a standard laboratory procedure for esterification and is adapted for the synthesis of **Methyl chlorodifluoroacetate**.

Materials:

Chlorodifluoroacetic acid

- Methanol (anhydrous)
- Sulfuric acid (concentrated)
- Sodium bicarbonate (saturated aqueous solution)
- Brine (saturated aqueous sodium chloride solution)
- · Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Distillation apparatus
- Magnetic stirrer and stir bar

Procedure:

- In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve chlorodifluoroacetic acid (1.0 eq) in an excess of anhydrous methanol (5-10 eq).
- Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
- Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- After completion, allow the mixture to cool to room temperature.
- Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
- Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

- Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purify the crude product by fractional distillation under atmospheric pressure to obtain pure
 Methyl chlorodifluoroacetate (boiling point: 79-81 °C).[2][9]

Application in Difluoromethylation Reactions

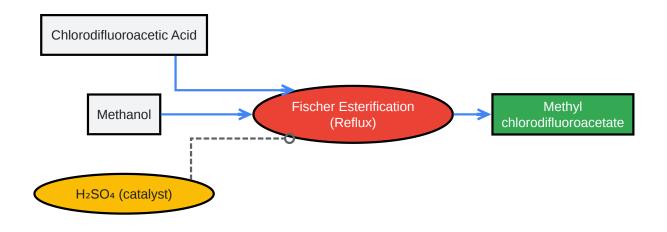
Methyl chlorodifluoroacetate serves as a precursor for the generation of difluorocarbene, a reactive intermediate used for the introduction of the difluoromethyl group into various substrates. While many protocols utilize sodium chlorodifluoroacetate, the methyl ester can be used, often with in-situ saponification or under conditions that facilitate the elimination of methyl formate.

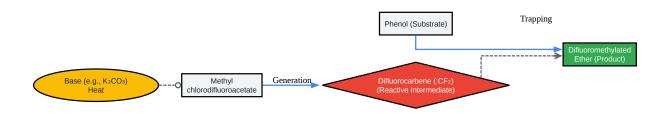
Protocol: Difluoromethylation of a Phenol (General Procedure)

This protocol is adapted from procedures using sodium chlorodifluoroacetate for the difluoromethylation of phenols.

Materials:

- Methyl chlorodifluoroacetate
- Substituted phenol
- Potassium carbonate (or Cesium carbonate)
- N,N-Dimethylformamide (DMF, anhydrous)
- Reaction vial or flask
- Magnetic stirrer and stir bar
- Inert atmosphere (Nitrogen or Argon)


Procedure:



- To a dry reaction vial or flask under an inert atmosphere, add the substituted phenol (1.0 eq) and potassium carbonate (2.0-3.0 eq).
- Add anhydrous DMF to dissolve the reactants.
- Add **Methyl chlorodifluoroacetate** (1.5-2.0 eq) to the stirred mixture.
- Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired difluoromethylated ether.

Visualizations

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Late-stage difluoromethylation: concepts, developments and perspective Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 4. guidechem.com [guidechem.com]

- 5. pubs.acs.org [pubs.acs.org]
- 6. JPH1192423A Production of methyl ester or ethyl ester of trifluoroacetic acid and chlorodifluoroacetic acid Google Patents [patents.google.com]
- 7. scbt.com [scbt.com]
- 8. chemimpex.com [chemimpex.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to Methyl Chlorodifluoroacetate: Commercial Availability, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075499#commercial-availability-and-suppliers-of-methyl-chlorodifluoroacetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com